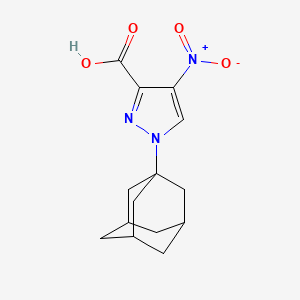

1-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid is a compound that features an adamantane moiety, a nitro group, and a pyrazole ring Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity

Vorbereitungsmethoden

The synthesis of 1-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Adamantane Derivative: Starting with adamantane, functionalization is achieved through reactions such as bromination or nitration to introduce reactive groups.

Pyrazole Ring Formation: The pyrazole ring is synthesized through cyclization reactions involving hydrazines and 1,3-diketones or their equivalents.

Coupling Reactions: The adamantane derivative is then coupled with the pyrazole ring through various coupling reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity.

Introduction of the Nitro Group: The nitro group is typically introduced through nitration reactions using reagents like nitric acid or nitrating mixtures under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance efficiency, scalability, and cost-effectiveness.

Analyse Chemischer Reaktionen

1-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amine group.

Substitution: The compound can undergo substitution reactions, particularly at the nitro group or the pyrazole ring, using nucleophiles or electrophiles under appropriate conditions.

Common reagents used in these reactions include nitric acid, hydrogen gas, metal catalysts, and various nucleophiles or electrophiles. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with enhanced stability and bioactivity.

Materials Science: Due to its stability, the compound is explored for use in creating advanced materials, including polymers and nanomaterials.

Biological Studies: The compound is used in studying biological pathways and mechanisms, particularly those involving nitro and pyrazole functionalities.

Industrial Applications: Its derivatives are used in various industrial processes, including catalysis and the synthesis of other complex molecules.

Wirkmechanismus

The mechanism by which 1-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The adamantane moiety provides structural rigidity, while the nitro and pyrazole groups participate in specific interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

1-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid can be compared with other adamantane derivatives and nitro-pyrazole compounds:

Adamantane Derivatives: Compounds like 1-adamantylamine and 1-adamantylacetic acid share the adamantane core but differ in their functional groups, leading to different reactivities and applications.

Nitro-Pyrazole Compounds: Similar compounds include 4-nitro-1H-pyrazole-3-carboxylic acid and its derivatives, which share the nitro-pyrazole core but lack the adamantane moiety, resulting in different stability and bioactivity profiles.

Biologische Aktivität

1-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid (CAS number: 444010-34-8) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological properties, including antimicrobial, anti-inflammatory, and potential antiviral effects, alongside relevant data tables and case studies.

- Molecular Formula : C14H17N3O4

- Molecular Weight : 291.302 g/mol

- CAS Number : 444010-34-8

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Specifically, studies have shown that various pyrazole derivatives, including those similar to this compound, demonstrate moderate activity against several bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyrazole Derivative A | Staphylococcus aureus | 250 μg/mL |

| Pyrazole Derivative B | Escherichia coli | 250 μg/mL |

These findings suggest that the incorporation of the pyrazole moiety can enhance the antimicrobial efficacy of synthesized compounds .

Anti-inflammatory Activity

In vitro studies have explored the anti-inflammatory potential of pyrazole derivatives. For instance, compounds with structural similarities to this compound were tested for their ability to inhibit pro-inflammatory cytokines such as IL-17 and TNFα. Some derivatives exhibited IC50 values in the low micromolar range, indicating strong anti-inflammatory activity.

| Compound | IC50 (μM) | Target Cytokine |

|---|---|---|

| Compound C | 0.013 | IL-17 |

| Compound D | 0.044 | TNFα |

These results underscore the potential of this compound class in treating inflammatory diseases .

Antiviral Activity

Emerging research has also highlighted the antiviral properties of pyrazole derivatives. For example, certain compounds have shown promising activity against viruses such as herpes simplex virus type 1 (HSV-1). The antiviral efficacy was quantified using EC50 values, with some compounds achieving significant reductions in viral plaque formation.

| Compound | Virus Type | EC50 (μM) |

|---|---|---|

| Compound E | HSV-1 | 3.98 |

| Compound F | HCV | 6.7 |

These findings suggest that modifications to the pyrazole structure can lead to enhanced antiviral activity, making this compound a candidate for further development in antiviral therapies .

Study on Antitubercular Activity

A notable study employed high-throughput screening methods to evaluate various compounds for their antitubercular activity against Mycobacterium tuberculosis. The study found that certain pyrazole derivatives exhibited significant inhibition rates, with selectivity indices indicating favorable therapeutic profiles.

The screening process involved calculating the percentage inhibition of bacterial growth at varying concentrations, leading to the identification of several promising candidates for further investigation .

Eigenschaften

IUPAC Name |

1-(1-adamantyl)-4-nitropyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c18-13(19)12-11(17(20)21)7-16(15-12)14-4-8-1-9(5-14)3-10(2-8)6-14/h7-10H,1-6H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPSQGXCQMJFKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.